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Compound of Interest

Compound Name: (R)-Benzyl mandelate

Cat. No.: B160131

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
chiral compound (R)-Benzyl mandelate. The document details the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and
structured format for easy reference and comparison. Furthermore, it outlines standardized
experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy in
research and development settings.

Introduction

(R)-Benzyl mandelate is a chiral ester of mandelic acid, a molecule of significant interest in the
pharmaceutical industry due to its role as a versatile chiral building block in the synthesis of
various active pharmaceutical ingredients (APIs). Accurate and thorough characterization of its
chemical structure is paramount for quality control, regulatory compliance, and understanding
its chemical behavior. Spectroscopic techniques such as NMR, IR, and MS are indispensable
tools for elucidating the molecular structure and confirming the identity and purity of (R)-Benzyl
mandelate. This guide serves as a centralized resource for the spectroscopic properties of this
important compound.

Spectroscopic Data

The following sections present the key spectroscopic data for (R)-Benzyl mandelate in a
tabulated format.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule.

Table 1: *H NMR Spectroscopic Data for (R)-Benzyl Mandelate in CDCls

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.37-7.30 m 10H Ar-H
5.15 S 2H -O-CHz-Ph
5.03-6.01 m 1H CH-OH
4.92-4.89 m 1H -OH

Table 2: Predicted 13C NMR Spectroscopic Data for (R)-Benzyl Mandelate

Note: The following chemical shifts are predicted based on the structure of (R)-Benzyl
mandelate and established principles of 13C NMR spectroscopy, as specific experimental data
was not readily available.

Chemical Shift (8) ppm Assighment

~172 C=0 (Ester)

~138 Ar-C (Quaternary, C-CH(OH))
~135 Ar-C (Quaternary, C-CH2)
~129 Ar-CH

~128 Ar-CH

~127 Ar-CH

~73 CH-OH

~67 -O-CH2-Ph
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for (R)-Benzyl Mandelate

Wavenumber . . . .
Intensity Functional Group Vibration

(cm™)

3500-3200 Strong, Broad Alcohol O-H Stretch
3100-3000 Medium Aromatic C-H Stretch
1750-1735 Strong Ester C=0 Stretch
1600, 1450 Medium-Weak Aromatic C=C Stretch
1300-1000 Strong Ester, Alcohol C-O Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification. The molecular formula of (R)-Benzyl mandelate is
C1s5H140s3, with a molecular weight of 242.27 g/mol .[1]

Table 4: Expected Mass Spectrometry Fragmentation for (R)-Benzyl Mandelate
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m/z lon Notes

242 [C15H1403]* Molecular lon (M*")
Base peak, fragment

107 [C7H7O]* corresponding to the
hydroxyphenylcarbonyl cation.
Tropylium ion, from the benzyl

91 [C7H7]* by Y
group.

79 [CeH7]* Phenyl radical cation.

77 [CeHs]+ Phenyl cation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of the solid (R)-Benzyl mandelate sample.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.

o Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the *H NMR spectrum using a standard pulse sequence. For 13C NMR, a proton-
decoupled pulse sequence is typically used to simplify the spectrum and enhance

sensitivity.
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» Data Processing:

o

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase correct the resulting spectrum.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

[¢]

[e]

Integrate the signals in the *H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the solid (R)-Benzyl mandelate sample with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent KBr pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Record a background spectrum of the empty sample compartment.
o Acquire the sample spectrum over a typical range of 4000-400 cm™1,
» Data Processing:

o The instrument software automatically subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum.

o ldentify and label the characteristic absorption peaks.

Mass Spectrometry (MS)
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e Sample Introduction: Introduce a small amount of the (R)-Benzyl mandelate sample into the
mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by
dissolving it in a suitable volatile solvent and introducing it via a liquid chromatography
system.

« lonization: lonize the sample molecules. Electron lonization (El) is a common method for this
type of compound. In El, the sample is bombarded with a high-energy electron beam,
causing the molecules to lose an electron and form a molecular ion (M*).

e Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates
them based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value.

o Data Processing: The instrument's software generates a mass spectrum, which is a plot of
relative ion abundance versus m/z. Analyze the spectrum to identify the molecular ion peak
and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (R)-Benzyl mandelate.
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Sample Preparation

Compound: (R)-Benzyl Mandelate

Dissolution in appropriate solvent (e.g., CDCI3 for NMR) or preparation as a solid (e.g., KBr pellet for IR)
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Caption: General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic information for

(R)-Benzyl mandelate,

intended to support research and development activities where this compound is utilized. The

provided data and protocols aim to ensure consistency and accuracy in the analytical

characterization of this important chiral molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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